molecular formula C14H10Cl2N2OS B231696 1-(2-Chlorobenzoyl)-3-(3-chlorophenyl)thiourea

1-(2-Chlorobenzoyl)-3-(3-chlorophenyl)thiourea

Cat. No.: B231696
M. Wt: 325.2 g/mol
InChI Key: BJCVHSSRAYRKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorobenzoyl)-3-(3-chlorophenyl)thiourea, also known as CCTU, is a chemical compound that has been studied for its potential applications in scientific research. CCTU is a member of the thiourea family of compounds, which have been shown to have a variety of biological activities. In

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)-3-(3-chlorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for the formation of microtubules, which are involved in cell division. By inhibiting tubulin polymerization, this compound may interfere with cell division and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, and to inhibit the production of nitric oxide, which is involved in the development of inflammation.

Advantages and Limitations for Lab Experiments

1-(2-Chlorobenzoyl)-3-(3-chlorophenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize, and is stable under normal laboratory conditions. It has been shown to have anti-tumor activity in vitro and in vivo, and has been proposed as a potential chemotherapeutic agent. However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have cytotoxic effects on normal cells, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 1-(2-Chlorobenzoyl)-3-(3-chlorophenyl)thiourea. One area of research could focus on the development of more potent and selective analogs of this compound, with fewer side effects on normal cells. Another area of research could focus on the use of this compound in combination with other chemotherapeutic agents, to enhance its anti-tumor activity. Finally, research could focus on the development of novel drug delivery systems for this compound, to improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 1-(2-Chlorobenzoyl)-3-(3-chlorophenyl)thiourea involves the reaction of 2-chlorobenzoyl isothiocyanate with 3-chloroaniline. The reaction takes place in a solvent such as toluene or dichloromethane, under reflux conditions. The resulting product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

1-(2-Chlorobenzoyl)-3-(3-chlorophenyl)thiourea has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity in vitro and in vivo, and has been proposed as a potential chemotherapeutic agent.

Properties

Molecular Formula

C14H10Cl2N2OS

Molecular Weight

325.2 g/mol

IUPAC Name

2-chloro-N-[(3-chlorophenyl)carbamothioyl]benzamide

InChI

InChI=1S/C14H10Cl2N2OS/c15-9-4-3-5-10(8-9)17-14(20)18-13(19)11-6-1-2-7-12(11)16/h1-8H,(H2,17,18,19,20)

InChI Key

BJCVHSSRAYRKJX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl)Cl

Origin of Product

United States

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